2-phenoxypyrazine
Overview
Description
2-Phenoxypyrazine is an organic compound with the molecular formula C10H8N2O. It is a heterocyclic aromatic compound, characterized by a pyrazine ring substituted with a phenoxy group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 2-Phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) first identified as a bile acid receptor . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen .
Mode of Action
This compound interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. Activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .
Biochemical Pathways
The activation of TGR5 by this compound affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway , which plays a crucial role in glucose metabolism and energy homeostasis . Another affected pathway is the cAMP signaling pathway . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Pharmacokinetics
It’s worth noting that the compound’s efficacy as a tgr5 agonist has been demonstrated both in vitro and in vivo .
Result of Action
The activation of TGR5 by this compound leads to a series of molecular and cellular effects. It induces the secretion of GLP-1, which improves glucose metabolism and energy homeostasis . It also increases cAMP levels, affecting various cellular processes . In addition, it stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Action Environment
It’s important to note that the efficacy of this compound as a tgr5 agonist has been demonstrated in various biological environments, including in vitro and in vivo settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxypyrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. This method yields this compound through a nucleophilic aromatic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenoxy group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2-Phenoxypyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
3-Phenoxypyrazine-2-carboxamide: Known for its potent TGR5 agonist activity.
Phenazine: Another heterocyclic compound with a similar structure but different properties and applications.
Pyrazine: The parent compound, which lacks the phenoxy group and has distinct chemical behavior.
Uniqueness: 2-Phenoxypyrazine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This modification enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
2-phenoxypyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUZLSVURTETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332884 | |
Record name | 2-Phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107697-82-5 | |
Record name | 2-Phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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